1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate
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Overview
Description
This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, which contribute to its high reactivity and stability
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl sulfurofluoridate and iodine.
Fluorination: The butyl sulfurofluoridate undergoes a fluorination reaction to introduce fluorine atoms at specific positions on the carbon chain.
Iodination: The fluorinated intermediate is then subjected to iodination to introduce the iodine atom at the desired position.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial production methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules, which could lead to the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in various industrial processes, including the production of specialty chemicals and the development of new catalysts.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate involves its interaction with molecular targets and pathways. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its ability to participate in various chemical reactions. The iodine atom also plays a crucial role in the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-4-iodobutyl sulfurofluoridate can be compared with other similar compounds, such as:
Octafluoro-1,4-diiodobutane: This compound also contains multiple fluorine atoms and iodine atoms, making it highly reactive and suitable for similar applications in organic synthesis and material science.
1,1,2,2,3,3,4,4-Octafluoropentane: This compound lacks the iodine atom but shares similar fluorination, making it useful in different contexts.
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: This compound is another fluorinated iodide with applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct reactivity and stability properties.
Properties
CAS No. |
78522-70-0 |
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Molecular Formula |
C4F9IO3S |
Molecular Weight |
426.00 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-fluorosulfonyloxy-4-iodobutane |
InChI |
InChI=1S/C4F9IO3S/c5-1(6,3(9,10)14)2(7,8)4(11,12)17-18(13,15)16 |
InChI Key |
ZRSMUWUXXHZBEW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(OS(=O)(=O)F)(F)F)(F)F |
Origin of Product |
United States |
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